molecular formula C10H8BrNO2S B8053881 Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B8053881
M. Wt: 286.15 g/mol
InChI Key: CHVGLJHPJJXGBK-UHFFFAOYSA-N
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Description

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is a brominated heterocyclic organic compound. It is characterized by the presence of a thieno[2,3-c]pyridine core structure, which is a fused ring system containing sulfur and nitrogen atoms. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl pyridine-2-carboxylate and bromine.

  • Reaction Conditions: The reaction involves the bromination of the thieno[2,3-c]pyridine core. This can be achieved by treating the starting material with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

  • Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in the formation of different reduced products.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Alkylated or arylated derivatives.

Scientific Research Applications

Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly as a building block for kinase inhibitors and other therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

  • Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: Similar structure but with bromine at a different position.

  • Ethyl 5-iodothieno[2,3-c]pyridine-2-carboxylate: Similar structure but with iodine instead of bromine.

  • Ethyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate: Similar structure but with chlorine instead of bromine.

Uniqueness: Ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific bromine substitution pattern, which influences its reactivity and biological activity compared to its iodine or chlorine analogs.

Properties

IUPAC Name

ethyl 5-bromothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-3-6-4-9(11)12-5-8(6)15-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVGLJHPJJXGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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